germacreneB,1,5-dimethyl-8-(1-methylethylidene)-1,5-cyclodecadiene
germacreneB,1,5-dimethyl-8-(1-methylethylidene)-1,5-cyclodecadiene
(1Z, 4Z)-Germacrene b, also known as germacratriene, belongs to the class of organic compounds known as germacrane sesquiterpenoids. These are sesquiterpenoids having the germacrane skeleton, with a structure characterized by a cyclodecane ring substituted with an isopropyl and two methyl groups. Thus, (1Z, 4Z)-germacrene b is considered to be an isoprenoid lipid molecule (1Z, 4Z)-Germacrene b is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (1Z, 4Z)-germacrene b is primarily located in the membrane (predicted from logP) and cytoplasm (1Z, 4Z)-Germacrene b is an earthy, spicy, and woody tasting compound that can be found in citrus, common oregano, lime, and pepper (spice). This makes (1Z, 4Z)-germacrene b a potential biomarker for the consumption of these food products.
(1Z,4Z)-germacrene B is a germacrene B.
(1Z,4Z)-germacrene B is a germacrene B.
Brand Name:
Vulcanchem
CAS No.:
15423-57-1
VCID:
VC0101592
InChI:
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9H,5,7-8,10-11H2,1-4H3/b13-6-,14-9-
SMILES:
CC1=CCCC(=CCC(=C(C)C)CC1)C
Molecular Formula:
C15H24
Molecular Weight:
204.35 g/mol
germacreneB,1,5-dimethyl-8-(1-methylethylidene)-1,5-cyclodecadiene
CAS No.: 15423-57-1
Main Products
VCID: VC0101592
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol
CAS No. | 15423-57-1 |
---|---|
Product Name | germacreneB,1,5-dimethyl-8-(1-methylethylidene)-1,5-cyclodecadiene |
Molecular Formula | C15H24 |
Molecular Weight | 204.35 g/mol |
IUPAC Name | (1Z,5Z)-1,5-dimethyl-8-propan-2-ylidenecyclodeca-1,5-diene |
Standard InChI | InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9H,5,7-8,10-11H2,1-4H3/b13-6-,14-9- |
Standard InChIKey | GXEGJTGWYVZSNR-SJRHNVSNSA-N |
Isomeric SMILES | C/C/1=C/CC/C(=C\CC(=C(C)C)CC1)/C |
SMILES | CC1=CCCC(=CCC(=C(C)C)CC1)C |
Canonical SMILES | CC1=CCCC(=CCC(=C(C)C)CC1)C |
Description | (1Z, 4Z)-Germacrene b, also known as germacratriene, belongs to the class of organic compounds known as germacrane sesquiterpenoids. These are sesquiterpenoids having the germacrane skeleton, with a structure characterized by a cyclodecane ring substituted with an isopropyl and two methyl groups. Thus, (1Z, 4Z)-germacrene b is considered to be an isoprenoid lipid molecule (1Z, 4Z)-Germacrene b is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (1Z, 4Z)-germacrene b is primarily located in the membrane (predicted from logP) and cytoplasm (1Z, 4Z)-Germacrene b is an earthy, spicy, and woody tasting compound that can be found in citrus, common oregano, lime, and pepper (spice). This makes (1Z, 4Z)-germacrene b a potential biomarker for the consumption of these food products. (1Z,4Z)-germacrene B is a germacrene B. |
PubChem Compound | 6370843 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume